molecular formula C13H16ClNO3 B1330269 Butyl 4-[(chloroacetyl)amino]benzoate CAS No. 106214-24-8

Butyl 4-[(chloroacetyl)amino]benzoate

Cat. No.: B1330269
CAS No.: 106214-24-8
M. Wt: 269.72 g/mol
InChI Key: OAGNXKQRLZIKND-UHFFFAOYSA-N
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Scientific Research Applications

Butyl 4-[(chloroacetyl)amino]benzoate is widely used in proteomics research due to its ability to modify proteins and peptides. It is employed in the study of protein-protein interactions, protein folding, and enzyme activity. Additionally, this compound is used in the development of novel pharmaceuticals and as a reagent in organic synthesis .

Applications in Various Fields:

Biochemical Analysis

Biochemical Properties

Butyl 4-[(chloroacetyl)amino]benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with sodium ion channels on nerve membranes, where it binds to specific sites and reduces the passage of sodium ions. This interaction affects the membrane potential and blocks the conduction of nerve impulses, making it a potential local anesthetic . Additionally, this compound may interact with other ion channels and receptors, influencing various biochemical pathways.

Cellular Effects

This compound has notable effects on different cell types and cellular processes. In neuronal cells, it inhibits the conduction of nerve impulses by blocking sodium ion channels, leading to a loss of local sensation without affecting consciousness . This compound may also influence cell signaling pathways, gene expression, and cellular metabolism by modulating ion channel activity and interacting with other cellular receptors.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly sodium ion channels. By binding to these channels, the compound inhibits the influx of sodium ions, thereby reducing membrane excitability and blocking nerve impulse conduction . This inhibition is reversible, allowing for temporary anesthesia. Additionally, this compound may affect enzyme activity and gene expression through its interactions with other cellular targets.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over extended periods due to degradation . Long-term exposure to the compound in in vitro or in vivo studies may result in sustained inhibition of nerve impulse conduction and potential changes in cellular metabolism.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively blocks nerve impulse conduction without causing significant adverse effects . At higher doses, toxic effects such as tissue irritation and potential systemic toxicity may be observed. Threshold effects are also noted, where a minimum concentration is required to achieve the desired anesthetic effect.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. The compound undergoes metabolic transformations, including hydrolysis and conjugation reactions, which influence its activity and elimination from the body . These metabolic processes can affect the compound’s efficacy and duration of action, as well as its potential side effects.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues . The compound’s distribution is influenced by its chemical properties, such as lipophilicity and molecular size, which affect its ability to penetrate cellular barriers.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall efficacy as a biochemical agent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butyl 4-[(chloroacetyl)amino]benzoate typically involves the reaction of 4-aminobenzoic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with butanol under acidic conditions to yield the final product .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and consistency in industrial settings .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Butyl 4-[(chloroacetyl)amino]benzoate is unique due to its specific structure and reactivity. Similar compounds include:

Uniqueness: The presence of the chloroacetyl group in this compound makes it particularly useful for protein modification and other nucleophilic substitution reactions, distinguishing it from other similar compounds .

Properties

IUPAC Name

butyl 4-[(2-chloroacetyl)amino]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO3/c1-2-3-8-18-13(17)10-4-6-11(7-5-10)15-12(16)9-14/h4-7H,2-3,8-9H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAGNXKQRLZIKND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(=O)C1=CC=C(C=C1)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00284883
Record name butyl 4-[(chloroacetyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00284883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106214-24-8
Record name butyl 4-[(chloroacetyl)amino]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00284883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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